molecular formula C17H20N2O2 B4422611 N-(4-ethylphenyl)-N'-(2-methoxybenzyl)urea

N-(4-ethylphenyl)-N'-(2-methoxybenzyl)urea

Cat. No. B4422611
M. Wt: 284.35 g/mol
InChI Key: YURVEGJEMMMGAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-N'-(2-methoxybenzyl)urea, also known as EMBI, is a chemical compound that has gained attention in the scientific community due to its potential applications as a research tool. EMBI is a urea derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further study.

Mechanism of Action

N-(4-ethylphenyl)-N'-(2-methoxybenzyl)urea inhibits the activity of IP3R channels by binding to a specific site on the channel protein. This binding leads to a conformational change in the channel protein, which reduces its ability to release calcium from intracellular stores. This inhibition of calcium release by this compound has been shown to affect various physiological processes such as insulin secretion, muscle contraction, and neuronal signaling.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects such as inhibiting insulin secretion, reducing muscle contraction, and affecting neuronal signaling. These effects are due to the inhibition of calcium release from intracellular stores by this compound.

Advantages and Limitations for Lab Experiments

N-(4-ethylphenyl)-N'-(2-methoxybenzyl)urea has several advantages as a research tool such as its simple synthesis method, low toxicity, and specific inhibition of IP3R channels. However, this compound also has some limitations such as its limited solubility in aqueous solutions and its potential off-target effects on other calcium channels.

Future Directions

There are several future directions for research on N-(4-ethylphenyl)-N'-(2-methoxybenzyl)urea such as studying its effects on different cell types and tissues, investigating its potential therapeutic applications, and developing more potent and selective IP3R inhibitors. Additionally, this compound could be used in combination with other research tools such as calcium imaging techniques to further understand the role of calcium signaling in cellular processes.

Scientific Research Applications

N-(4-ethylphenyl)-N'-(2-methoxybenzyl)urea has been used in various scientific research applications such as studying the role of calcium signaling in cellular processes. This compound has been shown to inhibit the activity of inositol 1,4,5-trisphosphate receptor (IP3R) channels, which are responsible for calcium release from intracellular stores. This inhibition of IP3R channels by this compound has been shown to affect various physiological processes such as insulin secretion, muscle contraction, and neuronal signaling.

properties

IUPAC Name

1-(4-ethylphenyl)-3-[(2-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-3-13-8-10-15(11-9-13)19-17(20)18-12-14-6-4-5-7-16(14)21-2/h4-11H,3,12H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURVEGJEMMMGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethylphenyl)-N'-(2-methoxybenzyl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(4-ethylphenyl)-N'-(2-methoxybenzyl)urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(4-ethylphenyl)-N'-(2-methoxybenzyl)urea
Reactant of Route 4
Reactant of Route 4
N-(4-ethylphenyl)-N'-(2-methoxybenzyl)urea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(4-ethylphenyl)-N'-(2-methoxybenzyl)urea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(4-ethylphenyl)-N'-(2-methoxybenzyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.